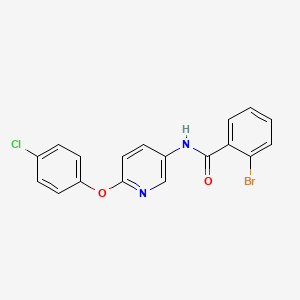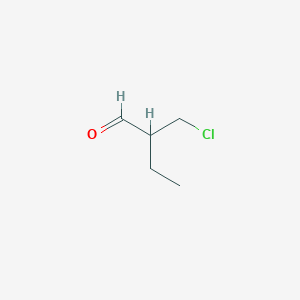
1-(4-Chloroquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloroquinolin-3-yl)ethanone is a quinoline derivative characterized by a chlorine atom at the 4-position of the quinoline ring and an ethanone group at the 3-position[_{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science[{{{CITATION{{{_2{Synthesis and therapeutic potential of quinoline derivatives](https://link.springer.com/article/10.1007/s11164-016-2794-2).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloroquinolin-3-yl)ethanone can be synthesized through several synthetic routes[_{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-[(2-chloroquinolin-3-yl ...](https://link.springer.com/article/10.1007/s11164-011-0447-z). One common method involves the acylation of 4-chloroquinoline with chloroacetyl chloride in the presence of a suitable base such as triethylamine[{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... The reaction is typically carried out in an aprotic solvent like dichloromethane at reflux temperature[{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield[_{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-(4-chloroquinolin-3-yl)ethanoic acid.
Reduction: Reduction of the quinoline ring can yield 1-(4-chloroquinolin-3-yl)ethanol.
Substitution: Substitution of the chlorine atom can lead to various substituted quinolines.
Scientific Research Applications
1-(4-Chloroquinolin-3-yl)ethanone has several scientific research applications:
Medicine: It is used as a precursor in the synthesis of antimalarial, antimicrobial, and anticancer drugs.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-(4-Chloroquinolin-3-yl)ethanone exerts its effects depends on its specific application. For example, in antimalarial drugs, it may inhibit the heme polymerization process in malaria parasites, leading to their death. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
1-(4-Chloroquinolin-3-yl)ethanone is compared with other similar quinoline derivatives such as chloroquine and mefloquine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and potential applications. Other similar compounds include:
Chloroquine: Used as an antimalarial drug.
Mefloquine: Another antimalarial agent.
Quinine: A natural antimalarial compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(4-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-6H,1H3 |
InChI Key |
JXIHIRDIGIORFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)


![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)


![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)


![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)

